molecular formula C47H76O17 B1248442 rotundifolioside A

rotundifolioside A

Cat. No. B1248442
M. Wt: 913.1 g/mol
InChI Key: OERYSJKYOLNHAD-NCFQBMSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rotundifolioside A is a triterpenoid saponin that consists of urs-11-ene substituted by an epoxy group across positions 13 and 28, a hydroxy group at position 16 and a beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranosyloxy group at position 3 (the 3beta,16alpha stereoisomer). Isolated from the fruits of Bupleurum rotundifolium, it exhibits antiproliferative activity against cancer cells. It has a role as an antineoplastic agent and a plant metabolite. It is a triterpenoid saponin, a hexacyclic triterpenoid, a trisaccharide derivative, a cyclic ether and a bridged compound. It derives from a hydride of an ursane.

Scientific Research Applications

Anti-Inflammatory Applications

Rotundifolioside A, an iridoid glucoside compound, has demonstrated significant anti-inflammatory effects. Specifically, it inhibits the release of inflammatory cytokines such as interleukin (IL)-6, IL-8, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated toll-like receptor 4 (TLR4) signal transduction systems. This finding suggests its potential as a treatment for respiratory inflammatory diseases (Lee et al., 2020).

Antiproliferative Properties

Research on the fruits of Bupleurum rotundifolium, which contain rotundifolioside A, has shown inhibitory activity against human gastric adenocarcinoma cell growth. This suggests its potential role in cancer treatment, highlighting its antiproliferative properties (Fujioka et al., 2003).

Cardiovascular Effects

Rotundifolioside A has been studied for its cardiovascular effects, particularly in inducing hypotension and bradycardia in rats. This research indicates its potential application in cardiovascular health management (Guedes et al., 2002).

Vasorelaxation Activity

Studies have shown that rotundifolioside A possesses vasorelaxing activities. This could be beneficial in treating conditions related to vascular tension and hypertension (Guedes et al., 2004).

Antinociceptive Activity

Research has also explored the antinociceptive activity of rotundifolioside A and its analogues, particularly in their ability to inhibit pain response in experimental models. This suggests its potential use in pain management (Sousa et al., 2007).

properties

Product Name

rotundifolioside A

Molecular Formula

C47H76O17

Molecular Weight

913.1 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C47H76O17/c1-21-8-14-46-20-59-47(38(46)22(21)2)15-10-27-43(5)12-11-29(42(3,4)26(43)9-13-44(27,6)45(47,7)16-28(46)51)62-40-36(33(55)31(53)24(17-48)60-40)64-41-37(34(56)32(54)25(18-49)61-41)63-39-35(57)30(52)23(50)19-58-39/h10,15,21-41,48-57H,8-9,11-14,16-20H2,1-7H3/t21-,22+,23-,24-,25-,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,43+,44-,45+,46+,47+/m1/s1

InChI Key

OERYSJKYOLNHAD-NCFQBMSRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C

Canonical SMILES

CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C

Origin of Product

United States

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